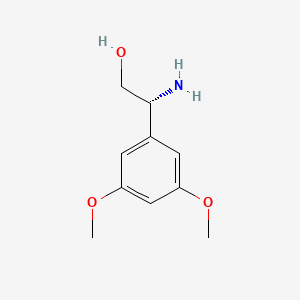
(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes. The reaction conditions often involve solvents like ethanol or methanol and may require refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient for large-scale production and ensures high purity of the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-(3,5-dimethoxyphenyl)ethan-1-ol: Similar in structure but lacks the amino group.
2-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of methoxy groups.
2-amino-1-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of functional groups.
Uniqueness
®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
生物活性
(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral amine compound with significant biological activity, particularly in enhancing cognitive functions. This article presents a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H17NO3 and a molecular weight of approximately 233.26 g/mol. Its structure includes:
- A hydroxyl group (-OH)
- An amino group (-NH₂)
- Two methoxy substituents on the aromatic ring
These functional groups contribute to its unique chemical properties and biological activities, positioning it as a candidate for neuropharmacological research.
Cognitive Enhancement
Research indicates that this compound may enhance learning and memory without the stimulant effects typically associated with amphetamines. Studies conducted on animal models have shown improvements in cognitive functions, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
The compound's mechanism of action is thought to involve modulation of neurotransmitter systems related to cognition. Unlike traditional stimulants, it does not exhibit significant psychotomimetic effects. This unique profile suggests that it may influence neurotransmitter systems without the adverse effects commonly associated with stimulant drugs .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H17NO3 | Chiral amine with cognitive enhancement properties |
| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol | C11H17NO3 | Enantiomer with potentially different biological activity |
| (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine | C12H19NO3 | Longer aliphatic chain; effects on mood and cognition |
| (R)-2-Amino-1-(2,5-dimethoxyphenyl)butane | C13H19NO4 | Related structure but different side-chain; psychoactive properties |
Synthesis Methods
The synthesis of this compound typically involves several methods aimed at achieving high yields and purity. Common synthetic routes include:
- Reduction of Ketones or Imines : Derived from 3,5-dimethoxyphenylacetaldehyde using reagents like lithium aluminum hydride.
- Formation of Hydrochloride Salt : Enhances solubility and stability for further applications .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound in various contexts:
- Neuropharmacology : A study highlighted its potential in improving cognitive functions in animal models without the adverse effects associated with traditional stimulants .
- Antioxidant Activity : Although primarily focused on other compounds, related studies suggest that compounds with similar structures exhibit antioxidant properties that could be beneficial in neurodegenerative conditions .
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChIキー |
XWXNGXAJTYOQRJ-JTQLQIEISA-N |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H](CO)N)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(CO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















